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Compound of Interest

Compound Name: Bilaid C

Cat. No.: B3025835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bilaid C is a naturally occurring tetrapeptide (L-tyrosyl-D-valyl-L-valyl-D-phenylalanine) isolated

from the Australian estuarine fungus Penicillium sp. MST-MF667. It has been identified as a

potent and selective agonist for the μ-opioid receptor (MOR), a key target in pain management.

Notably, derivatives of Bilaid C have demonstrated G protein-biased agonism, a desirable

characteristic for developing safer analgesics with reduced side effects. This document

provides detailed application notes and protocols for utilizing Bilaid C in the study of opioid

receptor signaling.

Physicochemical Properties of Bilaid C
Property Value

CAS Number 2393866-13-0

Molecular Formula C₂₈H₃₈N₄O₆

Molecular Weight 526.6 g/mol

Structure L-tyrosyl-D-valyl-L-valyl-D-phenylalanine

Quantitative Data
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The following tables summarize the key quantitative parameters of Bilaid C and its derivative,

bilorphin, in relation to μ-opioid receptor signaling.

Table 1: Binding Affinity of Bilaid C and Derivatives for Human μ-Opioid Receptor (hMOR)

Compound Kᵢ (nM)[1] Receptor Source

Bilaid C 210
HEK293 cell membranes

expressing hMOR

Bilorphin 1.1
HEK293 cell membranes

expressing hMOR

Table 2: Functional Activity of Bilaid C at the μ-Opioid Receptor

Assay Parameter Value Cell System

Forskolin-Induced

cAMP Accumulation
% Inhibition at 10 µM 77%

HEK293 cells

expressing hMOR

Inwardly Rectifying

Potassium (Kir)

Channel Activation

EC₅₀ 4.2 µM
Rat locus coeruleus

slices

Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Cascade
Activation of the μ-opioid receptor by an agonist like Bilaid C initiates a cascade of intracellular

events. The canonical pathway involves the activation of inhibitory G proteins (Gαi/o), leading

to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Simultaneously, the βγ subunits of the G protein can directly activate G protein-coupled

inwardly rectifying potassium (GIRK or Kir3.x) channels, causing membrane hyperpolarization

and reduced neuronal excitability.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3025835?utm_src=pdf-body
https://www.benchchem.com/product/b3025835?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31611414/
https://www.benchchem.com/product/b3025835?utm_src=pdf-body
https://www.benchchem.com/product/b3025835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bilaid C μ-Opioid
Receptor

Binds

Gαi/oβγ

Activates

Gαi/o-GTP

Gβγ

Adenylyl
Cyclase

cAMPConverts

Kir Channel

K+ (out)

Inhibits

Activates

ATP

K+ (in)

Click to download full resolution via product page

Fig. 1: Bilaid C-mediated μ-opioid receptor signaling pathway.

Experimental Workflow for Characterizing Bilaid C
Activity
A typical workflow to characterize the activity of Bilaid C at the μ-opioid receptor involves a

series of in vitro assays to determine its binding affinity and functional efficacy.
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Fig. 2: Workflow for characterizing Bilaid C's opioid receptor activity.

Experimental Protocols
Radioligand Binding Assay for μ-Opioid Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of Bilaid C for the human μ-

opioid receptor (hMOR) through competitive displacement of a radiolabeled ligand.

Materials:
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HEK293 cells stably expressing hMOR

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Radiolabeled MOR ligand (e.g., [³H]DAMGO)

Unlabeled DAMGO (for non-specific binding determination)

Bilaid C

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

Scintillation cocktail

Glass fiber filters

Filtration apparatus

Scintillation counter

Procedure:

Prepare cell membranes from HEK293-hMOR cells.

In a 96-well plate, add in triplicate:

Total binding wells: Assay buffer, [³H]DAMGO, and vehicle.

Non-specific binding wells: Assay buffer, [³H]DAMGO, and a saturating concentration of

unlabeled DAMGO.

Competition wells: Assay buffer, [³H]DAMGO, and varying concentrations of Bilaid C.

Add the cell membrane preparation to each well to initiate the binding reaction.

Incubate the plate at room temperature for 60-90 minutes.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer.

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using

a scintillation counter.

Calculate the specific binding and plot the percentage of specific binding against the

logarithm of the Bilaid C concentration. Determine the IC₅₀ and calculate the Kᵢ using the

Cheng-Prusoff equation.

cAMP Accumulation Assay
This protocol measures the functional effect of Bilaid C on adenylyl cyclase activity by

quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

HEK293 cells stably expressing hMOR

Cell culture medium

Forskolin

Bilaid C

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Phosphodiesterase inhibitor (e.g., IBMX)

Stimulation buffer

Procedure:

Seed HEK293-hMOR cells in a 96-well plate and culture overnight.

Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor

and incubate.

Add varying concentrations of Bilaid C to the wells and incubate for a short period.
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Add a submaximal concentration of forskolin to all wells (except basal controls) to stimulate

adenylyl cyclase.

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit

according to the manufacturer's instructions.

Plot the cAMP concentration against the logarithm of the Bilaid C concentration to determine

the IC₅₀ and the maximal inhibition of forskolin-stimulated cAMP accumulation.

Inwardly Rectifying Potassium (Kir) Channel Activation
Assay
This protocol assesses the ability of Bilaid C to activate G protein-coupled inwardly rectifying

potassium (GIRK/Kir3.x) channels, typically using electrophysiology or a thallium flux assay in a

suitable cell system.

Materials (Thallium Flux Assay):

AtT-20 cells or another cell line endogenously or exogenously expressing MOR and Kir3.x

channels.

Thallium-sensitive fluorescent dye (e.g., FluxOR™)

Assay buffer

Thallium sulfate solution

Bilaid C

Fluorescence plate reader

Procedure:

Plate the cells in a 96-well plate and culture overnight.
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Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's

protocol.

Wash the cells with assay buffer.

Add varying concentrations of Bilaid C to the wells.

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

Inject a solution containing thallium sulfate into the wells and immediately begin recording

the fluorescence intensity over time.

The increase in fluorescence corresponds to the influx of thallium through activated Kir

channels.

Calculate the rate of thallium influx for each concentration of Bilaid C.

Plot the rate of thallium influx against the logarithm of the Bilaid C concentration to

determine the EC₅₀.

Conclusion
Bilaid C serves as a valuable research tool for investigating the pharmacology of the μ-opioid

receptor. Its tetrapeptide structure and agonist properties make it an interesting lead compound

for the development of novel analgesics. The protocols outlined in this document provide a

framework for the comprehensive characterization of Bilaid C and similar compounds, enabling

researchers to explore their potential in opioid receptor signaling and drug discovery. The G

protein-biased nature of its derivatives, such as bilorphin, highlights the potential for developing

safer opioid therapeutics with reduced adverse effects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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